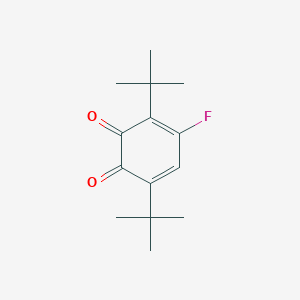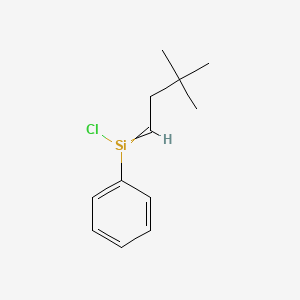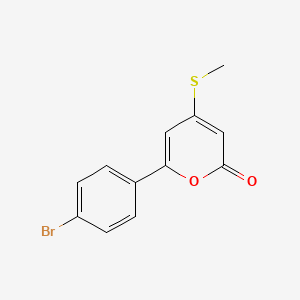
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione is an organic compound characterized by its unique structure, which includes two tert-butyl groups and a fluorine atom attached to a cyclohexa-3,5-diene-1,2-dione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione typically involves the fluorination of 3,6-Di-tert-butylcyclohexa-3,5-diene-1,2-dione. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the fluorinating agents and manage any hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Diols or partially reduced intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atom and the steric hindrance provided by the tert-butyl groups. These factors can affect the compound’s interaction with other molecules and its behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione: Similar structure but with a chlorine atom instead of fluorine.
3,6-Di-tert-butyl-4-bromocyclohexa-3,5-diene-1,2-dione: Similar structure but with a bromine atom instead of fluorine.
3,6-Di-tert-butyl-4-iodocyclohexa-3,5-diene-1,2-dione: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione imparts unique electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and stability, making it distinct from its chlorine, bromine, and iodine counterparts.
Propriétés
Numéro CAS |
129246-73-7 |
|---|---|
Formule moléculaire |
C14H19FO2 |
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
3,6-ditert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H19FO2/c1-13(2,3)8-7-9(15)10(14(4,5)6)12(17)11(8)16/h7H,1-6H3 |
Clé InChI |
BFDCERNWVXUZOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=O)C1=O)C(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-](/img/structure/B14282845.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)

![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)



![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)



